3,4,5,6-Tetrabromophthalimide
Overview
Description
3,4,5,6-Tetrabromophthalimide is a halogenated derivative of phthalimide, characterized by the presence of four bromine atoms attached to the aromatic ring. This compound has the molecular formula C8HBr4NO2 and a molecular weight of 462.71 g/mol . It is known for its high thermal stability and is often used in various industrial applications.
Scientific Research Applications
3,4,5,6-Tetrabromophthalimide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological macromolecules.
Safety and Hazards
Mechanism of Action
Pharmacokinetics
It has been analyzed using a reverse phase (rp) hplc method, which could be used for pharmacokinetic studies .
Action Environment
The action, efficacy, and stability of 3,4,5,6-Tetrabromophthalimide can be influenced by environmental factors . For instance, the compound is likely to be released into the environment from indoor use in long-life materials with low release rate (e.g., flooring, furniture, toys, construction materials, curtains, footwear, leather products, paper and cardboard products, electronic equipment) and outdoor use in long-life materials with low release rate (e.g., metal, wooden and plastic construction and building materials) .
Preparation Methods
The synthesis of 3,4,5,6-Tetrabromophthalimide typically involves the bromination of phthalimide. The reaction is carried out by treating phthalimide with bromine in the presence of a suitable solvent, such as acetic acid. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the mixture for several hours until the desired product is formed . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
3,4,5,6-Tetrabromophthalimide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives using reducing agents like sodium borohydride.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
3,4,5,6-Tetrabromophthalimide can be compared with other similar compounds, such as:
3,4,5,6-Tetrachlorophthalimide: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
N,N’-ethylenebis(this compound): A related compound with additional ethylene linkage, used as a flame retardant.
Phthalimide: The parent compound without halogenation, used in various organic synthesis reactions.
The uniqueness of this compound lies in its high bromine content, which imparts specific chemical and physical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
4,5,6,7-tetrabromoisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HBr4NO2/c9-3-1-2(8(15)13-7(1)14)4(10)6(12)5(3)11/h(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFTXHFUNIFHST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HBr4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179160 | |
Record name | 3,4,5,6-Tetrabromophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24407-32-7 | |
Record name | 3,4,5,6-Tetrabromophthalimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24407-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5,6-Tetrabromophthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024407327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002695219 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93908 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4,5,6-Tetrabromophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5,6-tetrabromophthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.014 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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